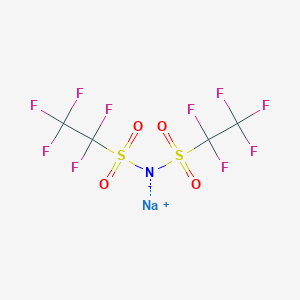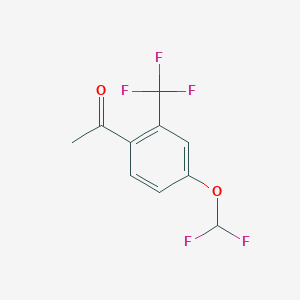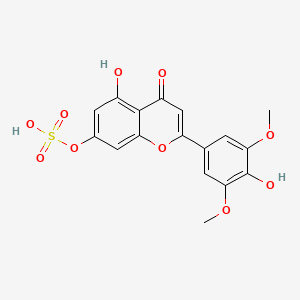
Chrysin 7-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysin 7-sulfate is a conjugated metabolite of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its antioxidant, anti-inflammatory, and anticancer properties. During the biotransformation of chrysin in the body, this compound is formed, which appears in the circulation at much higher concentrations than the parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chrysin 7-sulfate can be synthesized through the sulfation of chrysin. This process typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 7-position of the chrysin molecule .
Industrial Production Methods: The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Chrysin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to chrysin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various chrysin derivatives, quinones, and reduced forms of chrysin .
Aplicaciones Científicas De Investigación
Chrysin 7-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Medicine: Research has shown that this compound has potential anticancer properties by inducing apoptosis and inhibiting cancer cell migration. It also exhibits anti-inflammatory and antioxidant activities.
Mecanismo De Acción
Chrysin 7-sulfate exerts its effects through various molecular mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Chrysin 7-sulfate can be compared with other similar compounds, such as:
Chrysin 7-glucuronide: Another major metabolite of chrysin, which is formed through glucuronidation.
Quercetin 7-sulfate: A sulfated derivative of quercetin, another flavonoid.
This compound stands out due to its higher affinity for serum albumin and its potent biological activities, making it a unique and valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H14O10S |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23) |
Clave InChI |
SKPKZFOAQVIGPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




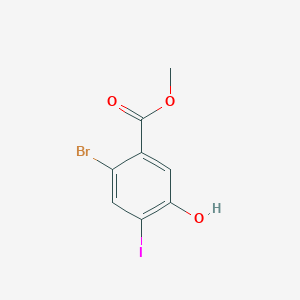

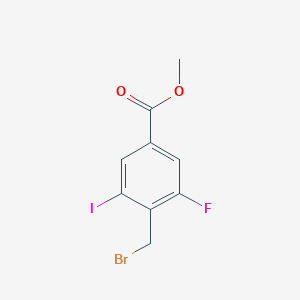
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)

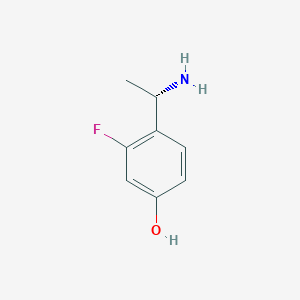
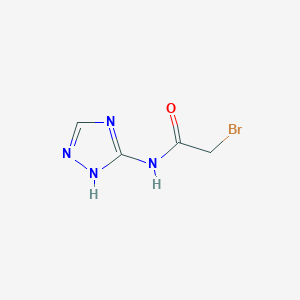

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
